3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide
3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide
Brand Name:
Vulcanchem
CAS No.:
13604-36-9
VCID:
VC21009672
InChI:
InChI=1S/C11H12N2O3S/c1-3-8(2)12-16-11-9-6-4-5-7-10(9)17(14,15)13-11/h4-7H,3H2,1-2H3/b12-8-
SMILES:
CCC(=NOC1=NS(=O)(=O)C2=CC=CC=C21)C
Molecular Formula:
C11H12N2O3S
Molecular Weight:
252.29 g/mol
3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide
CAS No.: 13604-36-9
Cat. No.: VC21009672
Molecular Formula: C11H12N2O3S
Molecular Weight: 252.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13604-36-9 |
|---|---|
| Molecular Formula | C11H12N2O3S |
| Molecular Weight | 252.29 g/mol |
| IUPAC Name | (Z)-N-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]butan-2-imine |
| Standard InChI | InChI=1S/C11H12N2O3S/c1-3-8(2)12-16-11-9-6-4-5-7-10(9)17(14,15)13-11/h4-7H,3H2,1-2H3/b12-8- |
| Standard InChI Key | ZZLZJDPECKOQFE-WQLSENKSSA-N |
| Isomeric SMILES | CC/C(=N\OC1=NS(=O)(=O)C2=CC=CC=C21)/C |
| SMILES | CCC(=NOC1=NS(=O)(=O)C2=CC=CC=C21)C |
| Canonical SMILES | CCC(=NOC1=NS(=O)(=O)C2=CC=CC=C21)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator